N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride
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Overview
Description
N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride is a synthetic organic compound with the molecular formula C14H14N4O·HCl. It is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride typically involves the reaction of quinazoline derivatives with furan-2-ylmethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized quinazoline compounds .
Mechanism of Action
The mechanism of action of N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N4-[(furan-2-yl)methyl]-N2-(4-methoxyphenyl)quinazoline-2,4-diamine hydrochloride: A similar compound with a methoxyphenyl group instead of a methyl group.
N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine: The base compound without the hydrochloride salt.
Uniqueness
N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
4-N-(furan-2-ylmethyl)-2-N-methylquinazoline-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O.ClH/c1-15-14-17-12-7-3-2-6-11(12)13(18-14)16-9-10-5-4-8-19-10;/h2-8H,9H2,1H3,(H2,15,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCSTNHGCDJMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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